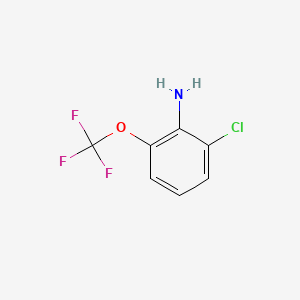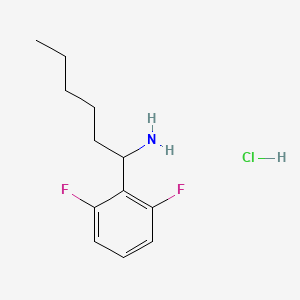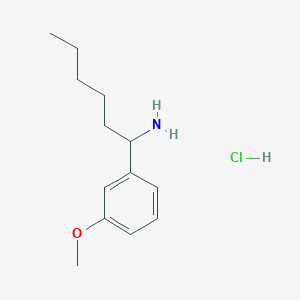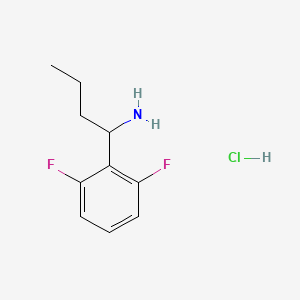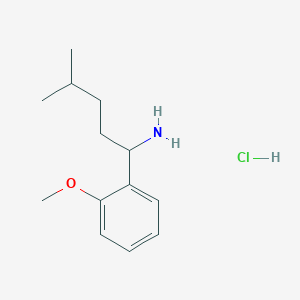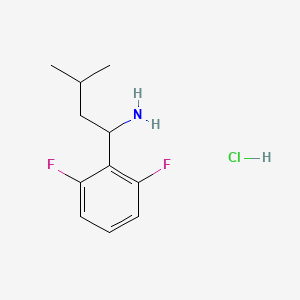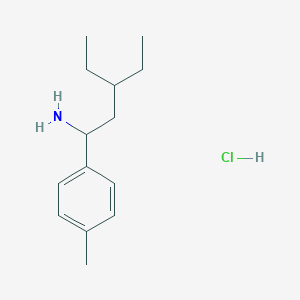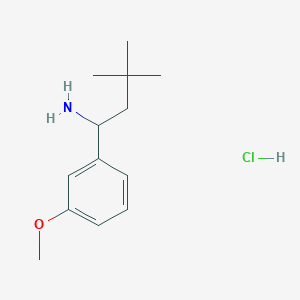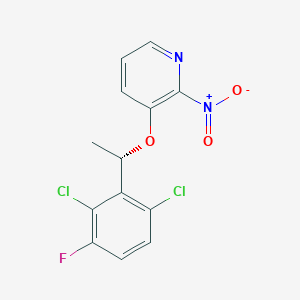![molecular formula C8H8ClN3O B1458137 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1177447-31-2](/img/structure/B1458137.png)
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
描述
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (4CMDP) is a heterocyclic compound that has been the focus of numerous scientific studies. It is a member of the pyrido[2,3-d]pyrimidin-7(8H)-one family, which has been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. 4CMDP is an important intermediate for the synthesis of many drugs, such as those used to treat cancer, cardiovascular disease, and diabetes. It is also used in research laboratories for its unique properties and broad range of applications.
科学研究应用
Antiradiation Compounds
The pyrrolo[2,3-d]pyrimidine structure, to which our compound is related, has been studied for its potential as an antiradiation agent. Compounds with this structure have shown promise in protecting against radiation damage, which could be crucial for medical treatments and protection in nuclear environments .
Synthesis of Tubercidin Analogs
Tubercidin is a naturally occurring nucleoside with cytotoxic activity. The synthesis of 4-alkylamino-7-methyl analogs of tubercidin from related pyrrolo[2,3-d]pyrimidines has been described, indicating that our compound could serve as a precursor in the synthesis of new tubercidin analogs with potential therapeutic applications .
Fungicidal Activity
Derivatives of pyrimidinamine, which share a core structure with our compound, have been designed and synthesized with excellent fungicidal activity. This suggests that “4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one” could be a candidate for developing new fungicides with improved efficacy .
Organic Synthesis Intermediates
Substituted dihydropyrans, which can be synthesized from compounds like ours, are key intermediates for the synthesis of various natural products. These intermediates are crucial for the production of compounds with pharmaceutical and agricultural applications .
Lewis Acid Catalysis
The compound has potential use in Lewis acid catalysis, particularly in reactions involving chloroaluminate ionic liquids. This could lead to more efficient synthesis methods for various organic compounds, highlighting its role in green chemistry initiatives .
属性
IUPAC Name |
4-chloro-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-2-5(13)12-8-6(4)7(9)10-3-11-8/h3-4H,2H2,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBDGFXWZDTFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)
